Enzyme Inhibition Potency
FXa-IN-1, as a member of the non-amidine 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide series, exhibits significantly higher enzyme specificity compared to benzamidine-P1 inhibitors. The displacement of the benzamidine moiety with substituted 2-naphthyl structures in this series not only maintained high potency but also resulted in significantly increased enzyme specificity [1]. This is a critical differentiator because benzamidine-containing FXa inhibitors, while potent, are frequently associated with poor oral bioavailability and short half-life, limiting their utility as in vivo probes. The structural innovation inherent to FXa-IN-1 directly addresses this liability.
| Evidence Dimension | Enzyme specificity (class-level property) |
|---|---|
| Target Compound Data | Belongs to non-amidine 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide series |
| Comparator Or Baseline | Benzamidine-P1 FXa inhibitors (e.g., compounds with benzamidine P1 group) |
| Quantified Difference | Significantly increased enzyme specificity (qualitative statement from original SAR research) |
| Conditions | SAR study context; comparison is based on class-level properties of the chemotypes [1] |
Why This Matters
This matters for scientific selection because a compound with higher enzyme specificity reduces the risk of confounding off-target effects in complex biological assays, ensuring cleaner and more interpretable data in FXa-related research.
- [1] Zhaozhong J Jia, et al. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2004 Mar 8;14(5):1229-1234. View Source
